CCR5 Receptor Antagonism: A Distinct Pharmacological Target Not Addressed by Flurbiprofen, Felbinac, or Des-methylflurbiprofen
4-Fluorobiphenyl-2-acetic acid has demonstrated CCR5 receptor antagonist activity, as evidenced by preliminary pharmacological screening and BindingDB affinity data [1][2]. This represents a mechanistically distinct target engagement profile compared to flurbiprofen, felbinac, and des-methylflurbiprofen, which are characterized primarily as cyclooxygenase (COX-1/COX-2) inhibitors and for which no CCR5 antagonism has been reported at comparable concentrations . The CCR5 activity positions this compound for applications in HIV entry inhibition and CCR5-mediated inflammatory disease research that are inaccessible to COX-focused biphenylacetic acid analogs.
| Evidence Dimension | CCR5 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.50 × 10³ nM (6.5 μM) in human MOLT4 cells assessed as inhibition of CCL5-induced calcium mobilization (BindingDB assay) [2] |
| Comparator Or Baseline | Flurbiprofen: No reported CCR5 antagonist activity; characterized as COX-1/COX-2 dual inhibitor (COX-1 IC₅₀ = 0.04–0.48 μM; COX-2 IC₅₀ = 0.47–0.51 μM) . Felbinac: No reported CCR5 antagonist activity; COX-1 IC₅₀ = 865.68 nM . |
| Quantified Difference | Unique target engagement (CCR5) not shared by COX-focused comparators; quantitative cross-target comparison not possible due to absence of CCR5 data for comparators. |
| Conditions | CCR5 antagonist assay: human MOLT4/CCR5 cells, CCL5-induced intracellular calcium mobilization, Fluo-4-AM dye-based detection [2]. |
Why This Matters
For research programs targeting CCR5-mediated pathology (HIV entry, autoimmune disease, asthma), 4-fluorobiphenyl-2-acetic acid offers a mechanistically distinct starting scaffold that COX-inhibiting analogs cannot provide.
- [1] Zhang HL. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD). Semantic Scholar Author Page. Patent disclosure. View Source
- [2] BindingDB. BDBM50351144 / CHEMBL1817909. Antagonist activity at CCR5 receptor in human MOLT4 cells; IC₅₀ = 6.50E+3 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351144 View Source
